Reduced Acute Oral Toxicity Compared to Parent Methomyl
Methomyl oxime exhibits significantly lower acute oral mammalian toxicity relative to its parent compound methomyl. While methomyl is classified as highly toxic via oral exposure with reported rat oral LD50 values in the range of 17-34 mg/kg, methomyl oxime demonstrates an oral LD50 greater than 500 mg/kg in rats . This approximately 15- to 30-fold reduction in acute oral toxicity confirms that the hydrolytic conversion of methomyl to its oxime metabolite represents a major detoxification pathway [1].
| Evidence Dimension | Acute oral mammalian toxicity (rat LD50) |
|---|---|
| Target Compound Data | >500 mg/kg |
| Comparator Or Baseline | Methomyl: 17-34 mg/kg |
| Quantified Difference | Approximately 15- to 30-fold lower toxicity |
| Conditions | Oral gavage in rodents |
Why This Matters
This toxicity differential establishes methomyl oxime as the relevant endpoint for environmental risk assessment of methomyl contamination, as the transformation product poses substantially lower acute hazard to non-target mammals.
- [1] Gao JY, Zeng YL. The Toxicity of Methomyl to House Fly and its Toxicity to Mammalian. Chinese Journal of Vector Biology and Control. 1995;06(5):344-348. View Source
